molecular formula C18H38FN B1670148 Dectaflur CAS No. 36505-83-6

Dectaflur

Cat. No.: B1670148
CAS No.: 36505-83-6
M. Wt: 287.5 g/mol
InChI Key: QGSCPWWHMSCFOV-RRABGKBLSA-N
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Description

Dectaflur, also known as oleylamine hydrofluoride, is a compound with the molecular formula C18H37N·HF. It is a derivative of oleylamine, a long-chain unsaturated primary amine. This compound is notable for its applications in various fields, including nanomaterial synthesis and surface chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-octadecen-1-amine, hydrofluoride typically involves the reaction of oleylamine with hydrofluoric acid. The process can be summarized as follows:

Industrial Production Methods: Industrial production of 9-octadecen-1-amine, hydrofluoride involves large-scale hydrogenation and amination processes, followed by careful handling of hydrofluoric acid to ensure safety and efficiency .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 9-octadecen-1-amine, hydrofluoride involves its interaction with molecular targets through its amine and hydrofluoride groups. These interactions can lead to the stabilization of colloidal systems, modification of surface properties, and facilitation of chemical reactions. The compound’s amphiphilic nature allows it to interact with both hydrophobic and hydrophilic environments, making it versatile in various applications .

Comparison with Similar Compounds

Uniqueness: Dectaflur stands out due to its unique combination of an unsaturated long-chain amine with a hydrofluoride group. This combination imparts distinct chemical and physical properties, making it particularly useful in stabilizing colloidal systems and facilitating specific chemical reactions .

Properties

IUPAC Name

(E)-octadec-9-en-1-amine;hydrofluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37N.FH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;/h9-10H,2-8,11-19H2,1H3;1H/b10-9+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSCPWWHMSCFOV-RRABGKBLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCN.F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCN.F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1838-19-3 (Parent)
Record name Dectaflur [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036505836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7073484
Record name 9-Octadecen-1-amine, hydrofluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7073484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36505-83-6
Record name Dectaflur [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036505836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Octadecen-1-amine, hydrofluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7073484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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